molecular formula C21H18ClF2N3O2 B2952226 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775402-74-8

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2952226
CAS No.: 1775402-74-8
M. Wt: 417.84
InChI Key: PGXUCRAWYDLKPE-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core modified with two key substituents:

  • A 2-chloro-4-fluorobenzoyl group at position 1.
  • A 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 2.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c22-18-12-16(24)5-6-17(18)21(28)27-9-7-13(8-10-27)11-19-25-20(26-29-19)14-1-3-15(23)4-2-14/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXUCRAWYDLKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , identified by its CAS number 1775402-74-8, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition capabilities, and its interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClF2N3O2C_{21}H_{18}ClF_{2}N_{3}O_{2} with a molecular weight of approximately 417.8 g/mol. Its structure features a piperidine ring and an oxadiazole moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC21H18ClF2N3O2C_{21}H_{18}ClF_{2}N_{3}O_{2}
Molecular Weight417.8 g/mol
CAS Number1775402-74-8

Antibacterial Activity

Recent studies have demonstrated that compounds containing oxadiazole and piperidine functionalities exhibit significant antibacterial properties. For instance, research on related compounds has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

In a comparative study, the synthesized derivatives were evaluated for their antibacterial efficacy against multiple strains, revealing that some compounds had IC50 values indicating potent antibacterial effects.

Enzyme Inhibition

The compound's biological evaluation also included its potential as an enzyme inhibitor. Specifically, it has been noted for its activity against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : Studies indicated that several derivatives exhibited significant urease inhibition, with IC50 values comparable to established inhibitors . This suggests potential applications in managing urinary tract infections.

Binding Affinity Studies

Docking studies have been utilized to predict the binding interactions of the compound with target proteins. These studies reveal how the compound interacts at the molecular level with amino acids in the active sites of enzymes and receptors, providing insights into its pharmacological potential .

Case Study 1: Synthesis and Evaluation

A series of piperidine derivatives were synthesized and evaluated for their biological activity. Among these, compounds bearing the oxadiazole nucleus displayed promising results in terms of both antibacterial and enzyme inhibitory activities. For example:

  • Compound 7l : Showed an IC50 of 2.14±0.003μM2.14\pm 0.003\mu M against urease.
  • Compound 7m : Exhibited an IC50 of 0.63±0.001μM0.63\pm 0.001\mu M, indicating a high level of potency compared to standard drugs .

Case Study 2: Comparative Analysis

In another study focusing on the structural modifications of piperidine derivatives, it was found that introducing various substituents significantly affected both antibacterial and enzyme inhibition profiles. The findings suggest that optimizing these structural elements can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The target compound shares a piperidine-oxadiazole core with several analogs. Key structural variations lie in substituents, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine-oxadiazole 2-Cl-4-F-benzoyl, 4-F-phenyl Unknown N/A
V-0219 (Compound 9) Piperidine-oxadiazole 4-(Trifluoromethyl)phenyl, morpholine GLP-1R modulator
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Piperidine-oxadiazole Diphenylmethyl, methoxymethyl CRBP1 inhibitor
IACS-10759 Piperidine-oxadiazole Methylsulfonyl, trifluoromethoxyphenyl OXPHOS complex I inhibitor
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Piperidine-oxadiazole 4-Chlorobenzenesulfonyl, thiophene Unknown

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in V-0219 enhances lipophilicity and metabolic stability, contributing to its subnanomolar potency as a GLP-1R modulator . In contrast, the target compound’s 4-fluorophenyl group may offer balanced electronic effects for receptor binding without excessive hydrophobicity.

Therapeutic Implications :

  • V-0219’s morpholine moiety enables hydrogen bonding with GLP-1R, a feature absent in the target compound .
  • IACS-10759’s methylsulfonyl and trifluoromethoxy groups facilitate inhibition of mitochondrial complex I, a mechanism distinct from the target compound’s undefined pathway .

Synthetic Considerations: Synthesis of oxadiazole-piperidine derivatives often involves coupling reactions (e.g., ), suggesting shared intermediates with the target compound . Potential impurities like FMTP (a tremogenic byproduct in paroxetine synthesis) highlight the need for rigorous purification if the target compound’s synthesis involves similar intermediates .

Q & A

Q. What synthetic routes are reported for synthesizing this compound, and how can purity be optimized?

Answer: The compound’s synthesis typically involves multi-step reactions, including coupling of substituted benzoyl chlorides with piperidine derivatives and oxadiazole formation. For example, a related fluoro-substituted piperidine synthesis achieved 55% yield using a sodium hydroxide-mediated reaction in dichloromethane, followed by purification via column chromatography and recrystallization to achieve >99% purity . Key steps include:

  • Coupling reaction : Ensure stoichiometric control of the benzoyl chloride and piperidine intermediates.
  • Oxadiazole formation : Use 1,3-dipolar cycloaddition with nitrile oxides under reflux conditions.
  • Purification : Employ preparative HPLC (as in ) or solvent recrystallization (e.g., ethyl acetate/hexane mixtures) to eliminate byproducts.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorobenzoyl and oxadiazole groups). highlights X-ray crystallography for unambiguous confirmation of stereochemistry in structurally similar piperidine derivatives .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns consistent with chlorine/fluorine atoms.
  • HPLC : Monitor purity (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in oxadiazole ring formation?

Answer: Advanced optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for Huisgen cycloaddition) can improve regioselectivity and reduce reaction time.
  • Solvent effects : Polar aprotic solvents like DMF or acetonitrile may enhance cyclization efficiency compared to dichloromethane .
  • Temperature control : Microwave-assisted synthesis at 120–150°C can accelerate oxadiazole formation while minimizing decomposition .

Q. What methodologies resolve contradictions in biological activity data for fluorinated piperidine derivatives?

Answer:

  • Dose-response studies : Systematically test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in fluorophenyl-oxadiazole analogs .
  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-labeled compounds) to distinguish specific vs. nonspecific binding in neurotransmitter receptor studies .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like GABAA_A receptors, aiding in reconciling in vitro/in vivo discrepancies .

Q. How can in vitro stability be assessed to guide in vivo studies?

Answer:

  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. notes that fluorinated analogs may require stabilization for in vivo use due to rapid hepatic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may limit bioavailability.
  • pH stability testing : Assess degradation kinetics in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling fluorinated/chlorinated compounds, including fume hood use and PPE (gloves, goggles) as per .
  • Storage : Store at –20°C under argon to prevent hydrolysis of the oxadiazole ring .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: QSWPLXYGSSHRGL) for benchmarking .

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